molecular formula C13H8ClN B074977 9-Chloroacridine CAS No. 1207-69-8

9-Chloroacridine

Cat. No. B074977
CAS RN: 1207-69-8
M. Wt: 213.66 g/mol
InChI Key: BPXINCHFOLVVSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

9-Chloroacridine can be synthesized through various chemical processes. A notable method involves the chlorination of N-phenyl anthranilic acid, which then affords 9-chloroacridine. This is followed by treatment with aromatic amines to obtain 9-substituted acridine derivatives (Kumar et al., 2012).

Molecular Structure Analysis

9-Chloroacridine exhibits interesting interactions at the molecular level. For example, it forms charge-transfer complexes with iodine, where the nitrogen-bound I2 molecule shows amphoteric behavior, acting as both a Lewis acid and a Lewis base (Rimmer et al., 2000).

Chemical Reactions and Properties

The chemical reactions of 9-chloroacridine are notable for their complexity. Its electrochemical behavior is pH-dependent and involves a diffusion-controlled irreversible process. Upon oxidation, it forms cation radical monomers and dimers, while reduction leads to the production of radical monomers stabilized by dimer formation (Rupar et al., 2020).

Physical Properties Analysis

The physical properties of 9-chloroacridine include its behavior under irradiation and its interaction with other compounds. For instance, irradiation in a degassed ethanol solution leads to its conversion to 9,9'-biacridyl, and subsequently to 9,9'-biacriden (Nakamaru et al., 1970).

Chemical Properties Analysis

9-Chloroacridine's chemical properties include its interaction with double-stranded DNA, where it intercalates into the DNA, inducing structural changes. This interaction is significant for insights into aspects of drug design during pharmaceutical development (Rupar et al., 2020).

Scientific Research Applications

  • Electrochemical Behavior and DNA Interaction : 9Cl-A exhibits complex, pH-dependent, irreversible electrochemical behavior. It forms cation radicals and interacts with double-stranded DNA (dsDNA), intercalating into dsDNA and inducing structural changes. This property is significant for drug design in pharmaceutical development (Rupar et al., 2020).

  • Analytical Chemistry Applications : 9Cl-A reacts with sulfonamides and local anesthetics, quenching fluorescence and enabling drug analysis in the 10^−5−10^−6M range. This method applies to various pharmaceuticals (Stewart & Wilkin, 1972).

  • Synthesis of Acridine Derivatives : Chlorination of N-phenyl anthranilic acid with phosphorus oxychloride yields 9Cl-A. This forms the basis for synthesizing 9-substituted acridine derivatives, relevant in medicinal chemistry (Kumar et al., 2012).

  • Colorimetric Determination in Pharmaceuticals : 9Cl-A is used in colorimetric methods for determining primary aromatic amines, such as local anesthetics, in pharmaceuticals. This method compares favorably with other analytical techniques (Stewart & Lotti, 1970).

  • Charge-Transfer Complexes : 9Cl-A forms unusual charge-transfer complexes with iodine, displaying unique chemical behavior and thermal decomposition patterns. This is important for understanding molecular interactions in chemistry (Rimmer et al., 2000).

  • Antimalarial Drug Research : 9Cl-A serves as a scaffold for synthesizing compounds tested against chloroquine-resistant Plasmodium falciparum, showcasing its potential in antimalarial drug development (Anderson et al., 2006).

  • Photochemical Reactions : 9Cl-A undergoes photochemical reactions in ethanol solutions, forming biacridyl and biacriden, useful for understanding photochemical processes in organic chemistry (Nakamaru et al., 1970).

Safety And Hazards

9-Chloroacridine may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

properties

IUPAC Name

9-chloroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXINCHFOLVVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061622
Record name Acridine, 9-chloro-
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Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

9-Chloroacridine

CAS RN

1207-69-8
Record name 9-Chloroacridine
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Record name 9-Chloroacridine
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Record name 9-Chloroacridine
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Record name Acridine, 9-chloro-
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Synthesis routes and methods

Procedure details

0.488 g (2.5 mmol) of 9-(10H)acridone, 2.5 ml of thionyl chloride and a catalytic amount (a few drops) of dimethylformamide were mixed at 80° C. After 30 min of stirring, the reaction mixture was evaporated, the residue was dissolved in chloroform and poured into cold aqueous ammonia. The ammonia solution was extracted several times with chloroform. The combined organic phases were washed with 2M ammonia solution, dried over sodium sulfate and evaporated to obtain 0.517 g (97%) of 9-chloroacridine.
Quantity
0.488 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
J Rupar, MM Aleksić, V Dobričić, J Brborić, O Čudina - Bioelectrochemistry, 2020 - Elsevier
The electrochemical behavior of 9-chloroacridine (9Cl-A), a precursor molecule for synthesis of acridine derivatives with cytostatic activity, is a complex, pH-dependent, diffusion-…
Number of citations: 13 www.sciencedirect.com
A Achari, S Neidle - … Section B: Structural Crystallography and Crystal …, 1977 - scripts.iucr.org
… A comparison of 9-chloroacridine with related structures shows that the electron-withdrawing … In 9-chloroacridine, the two outer rings are mutually inclined at 1.8 The crystal structure is …
Number of citations: 14 scripts.iucr.org
A Albert - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… by condensing 9-chloroacridine … 9-chloroacridine with hydrazine hydrate in phenol at 130") was described as pale red prisms, m. p. from methanol). In the present work, 9-chloroacridine…
Number of citations: 25 pubs.rsc.org
E Kalatzis, Z Konga… - Journal of heterocyclic …, 1996 - Wiley Online Library
… The dechlorination of 9-chloroacridine to 9-methoxyacridine in methanol containing sodium hydroxide or methoxide (up to 0.31M) is of first order in both the 9-chloroacridine and the …
Number of citations: 1 onlinelibrary.wiley.com
EL Rimmer, RD Bailey, TW Hanks… - … –A European Journal, 2000 - Wiley Online Library
… From a MO viewpoint, the acridine and 9-chloroacridine systems are very similar. We will, therefore, focus this discussion on the 9-chloroacridine complexes and comment briefly on the …
JT Stewart, TD Shaw, AB Ray - Analytical Chemistry, 1969 - ACS Publications
… Any tertiary amine formedfrom the reaction between 9-chloroacridine and a … product formed between these secondary amines and 9-chloroacridine is underway in our laboratory. Color …
Number of citations: 35 pubs.acs.org
LJ SARGENT, L SMALL - The Journal of Organic Chemistry, 1946 - ACS Publications
… von Braun (3) early recognized the factthat the chlorine atom in 9-chlorotetrahydroacridine is less reactive than that in 9-chloroacridine. Whereas the halogen atom in the latter …
Number of citations: 26 pubs.acs.org
P Kumar, R Kumar, DN Prasad - Arabian Journal of chemistry, 2013 - Elsevier
… 0.137 gm (0.001 mol) of 2-aminobenzoic acid was reacted with 0.213 gm (0.001 mol) of 9-chloroacridine to give a yellow colored product. Yield – 90%, R f – 0.72, mp 282 C. …
Number of citations: 34 www.sciencedirect.com
LA Sternson, JT Stewart - Analytical Letters, 1973 - Taylor & Francis
… Abstract The interaction of N-arylhydroxylamines with 9-chloroacridine results in quenching of the native fluorescence observed in 9-chloroacridine solutions. Monitoring this …
Number of citations: 5 www.tandfonline.com
OA Sheej Ahmad, MS Al-Enizzi… - Egyptian Journal of …, 2021 - journals.ekb.eg
… The proposed method is based on the nucleophilic substitution reaction of 9-chloroacridine (9-CA) as a chromogenic reagent with TCs in an aqueous solution forming a colored complex…
Number of citations: 1 journals.ekb.eg

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